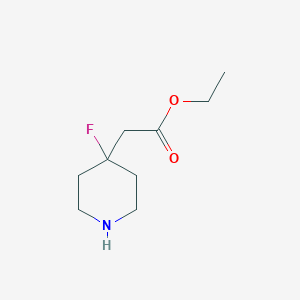
(E)-1H-Imidazole-4-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1H-Imidazole-4-carbaldehyde oxime is an organic compound characterized by the presence of an imidazole ring substituted with a carbaldehyde oxime group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1H-Imidazole-4-carbaldehyde oxime typically involves the reaction of 1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
1H-Imidazole-4-carbaldehyde+Hydroxylamine Hydrochloride→(E)-1H-Imidazole-4-carbaldehyde oxime
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1H-Imidazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1H-Imidazole-4-carbaldehyde oxime is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-1H-Imidazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The imidazole ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde oxime: Similar in structure but with a benzene ring instead of an imidazole ring.
Acetaldehyde oxime: Contains an aldehyde oxime group but lacks the heterocyclic ring.
Pyridine-4-carbaldehyde oxime: Similar structure with a pyridine ring instead of an imidazole ring.
Uniqueness
(E)-1H-Imidazole-4-carbaldehyde oxime is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
(NE)-N-(1H-imidazol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-2-4-1-5-3-6-4/h1-3,8H,(H,5,6)/b7-2+ |
Clave InChI |
VZEMVZZNSNMEPJ-FARCUNLSSA-N |
SMILES isomérico |
C1=C(NC=N1)/C=N/O |
SMILES canónico |
C1=C(NC=N1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


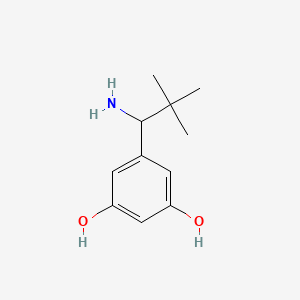
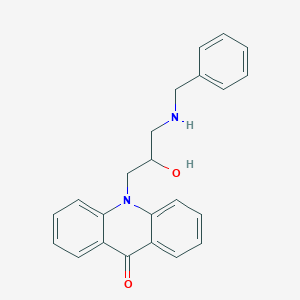
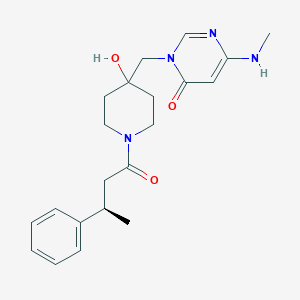
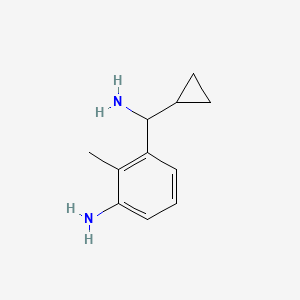
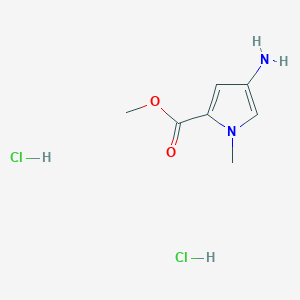
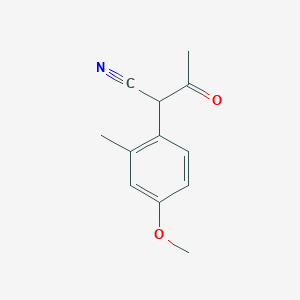
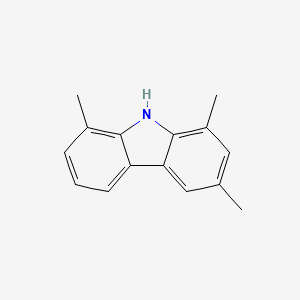
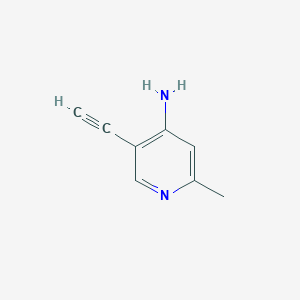
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
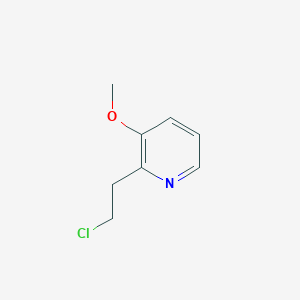
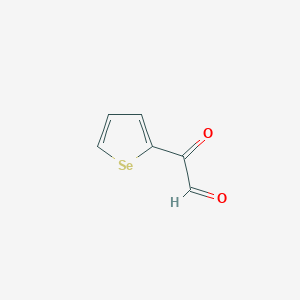
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)

